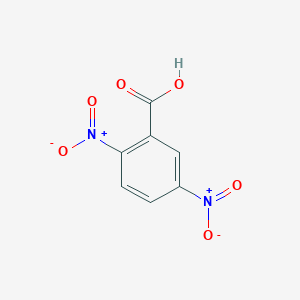![molecular formula C9H19NO3 B146440 3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine CAS No. 131606-42-3](/img/structure/B146440.png)
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
Descripción general
Descripción
The compound “3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine” is an amine derivative of a dioxolane ring. Dioxolanes are a group of organic compounds containing a 1,3-dioxolane ring . This ring structure is a heterocyclic acetal, and it is related to tetrahydrofuran (THF) by replacement of a methylene group (CH2) at the 2-position with an oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Dioxolanes are typically clear, colorless liquids that are miscible in water and most organic solvents .Aplicaciones Científicas De Investigación
Biofuel Production
Summary of the Application
Solketal, the product of the reaction of glycerol and acetone, stands out as a promising fuel additive . It is capable of enhancing fuel octane number and oxidation stability, diminishing particle emissions and gum formation, and enhancing properties at low temperatures .
Methods of Application or Experimental Procedures
Solketal is produced using glycerin and acetone with a green catalytic membrane as a heterogeneous catalyst . This is a chemical process that conciliates high sustainability and economic interest, since solketal contributes to the fulfillment of a Circular Economy Model through its use in biodiesel blends .
Results or Outcomes
The key to guarantee high efficiency and high sustainability for solketal production is the use of recovery and recyclable heterogeneous catalysts . Reported works indicate that high yields are attributed to catalyst acidity, mainly the ones containing Brönsted acidic sites .
Solvent in Paint and Ink Industries
Summary of the Application
Solketal is used as a solvent in the paint and ink industries . It helps in dissolving or dispersing various components used in paints and inks, enhancing their overall performance.
Methods of Application or Experimental Procedures
The exact methods of application can vary depending on the specific formulation of the paint or ink. Generally, solketal is mixed with other solvents and resins to create a suitable medium for pigments and other additives.
Results or Outcomes
The use of solketal as a solvent can improve the flow and drying properties of paints and inks, resulting in better finish and durability .
Component in Pharmaceuticals, Cosmetics, and Polymer Chemistry
Summary of the Application
Solketal is used as a component in pharmaceuticals, cosmetics, and polymer chemistry . It can serve as a building block in the synthesis of various compounds with medicinal or cosmetic properties. In polymer chemistry, it can be used in the development of drug delivery materials .
Methods of Application or Experimental Procedures
In pharmaceutical and cosmetic applications, solketal can be incorporated into various formulations or used in the synthesis of active ingredients. In polymer chemistry, it can be used in the polymerization process to create polymers with specific properties.
Results or Outcomes
The use of solketal in these fields can lead to the development of new products with improved properties or functionalities .
Flavor and Fragrance Industry
Summary of the Application
Solketal can be used as a flavor and scent enhancer in the fragrance industry . It can contribute to the creation of unique and appealing scents in various products.
Methods of Application or Experimental Procedures
Solketal can be incorporated into various fragrance formulations. The exact methods of application can vary depending on the specific formulation of the fragrance.
Results or Outcomes
The use of solketal in these fields can lead to the development of new fragrances with unique and appealing scents .
Intermediate for Organic Chemistry Manipulations
Summary of the Application
Solketal can be used as an intermediate for organic chemistry manipulations . It can serve as a building block in the synthesis of various organic compounds.
Methods of Application or Experimental Procedures
Solketal can be used in various organic reactions as an intermediate. The exact methods of application can vary depending on the specific reaction.
Results or Outcomes
The use of solketal in these fields can lead to the synthesis of new organic compounds with various properties .
Solvent for Medical Applications
Summary of the Application
Solketal can be used as a solvent in medical applications . It can help in dissolving various medicinal compounds, enhancing their overall effectiveness.
Methods of Application or Experimental Procedures
Solketal can be mixed with various medicinal compounds to create a suitable medium for their application. The exact methods of application can vary depending on the specific medicinal application.
Results or Outcomes
The use of solketal as a solvent can improve the effectiveness of various medicinal compounds, resulting in better therapeutic outcomes .
Propiedades
IUPAC Name |
3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVLQHLIFBSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
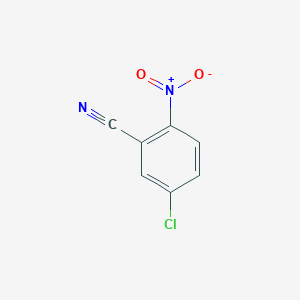
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
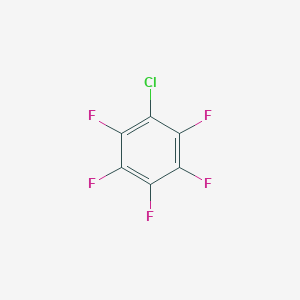
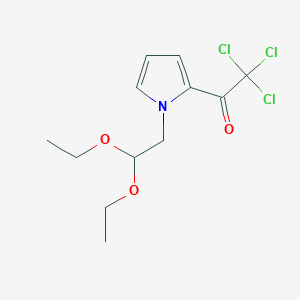
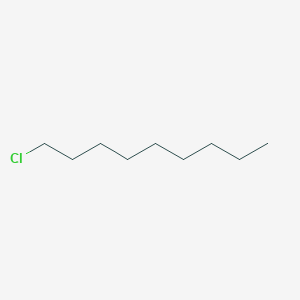
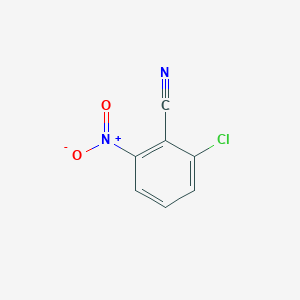
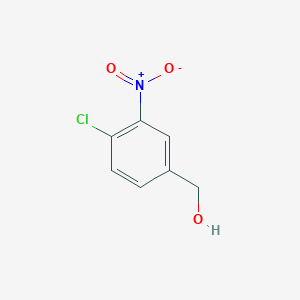
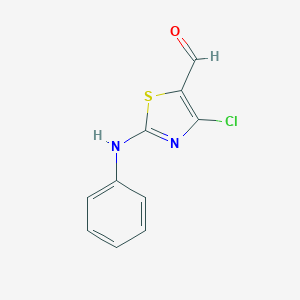
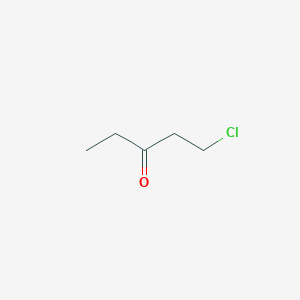

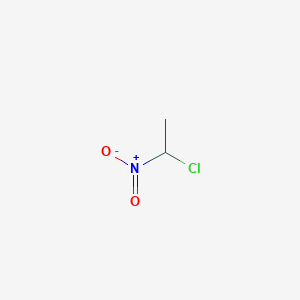
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
